1-Bromo-3-(4-chlorophenoxy)propan-2-one
Overview
Description
1-Bromo-3-(4-chlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a bromine atom, a chlorophenoxy group, and a propan-2-one moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-3-(4-chlorophenoxy)propan-2-one typically involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as acetone or dimethylformamide, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-3-(4-chlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be readily replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The propan-2-one moiety can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Coupling Reactions: The chlorophenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-3-(4-chlorophenoxy)propan-2-one has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chlorophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and chlorophenoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. The propan-2-one moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Bromo-3-(4-chlorophenoxy)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-chloropropane: This compound lacks the phenoxy group and has different reactivity and applications.
1-Bromo-3-(4-methoxyphenoxy)propan-2-one: The methoxy group in this compound can alter its chemical and biological properties compared to the chlorophenoxy derivative.
1-Bromo-3-(4-fluorophenoxy)propan-2-one: The presence of a fluorine atom can significantly impact the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenoxy)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYWNYNUGJXVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177662-25-8 | |
Record name | 1-bromo-3-(4-chlorophenoxy)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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